

Dioxohydrazine in catalytic conversion processes

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Compound Focus: Dioxohydrazine

CAS No.: 16824-89-8

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Thermochemical Data of Dioxohydrazine (ONNO)

The table below summarizes the key thermochemical data for gaseous *trans*-**dioxohydrazine**, as provided by the Active Thermochemical Tables (ATcT) [1].

Property	Value	Uncertainty	Units
Molecular Formula	ONNO (g, <i>trans</i>)	-	-
Relative Molecular Mass	60.01228	± 0.00062	g/mol
Enthalpy of Formation ($\Delta_f H^\circ$ at 0 K)	192.3	± 1.8	kJ/mol
Enthalpy of Formation ($\Delta_f H^\circ$ at 298.15 K)	188.7	± 1.8	kJ/mol

This high positive enthalpy of formation indicates that ONNO is a high-energy molecule, which is consistent with its potential role as an intermediate in energetic transformations [1].

Related Catalytic Context and Research Directions

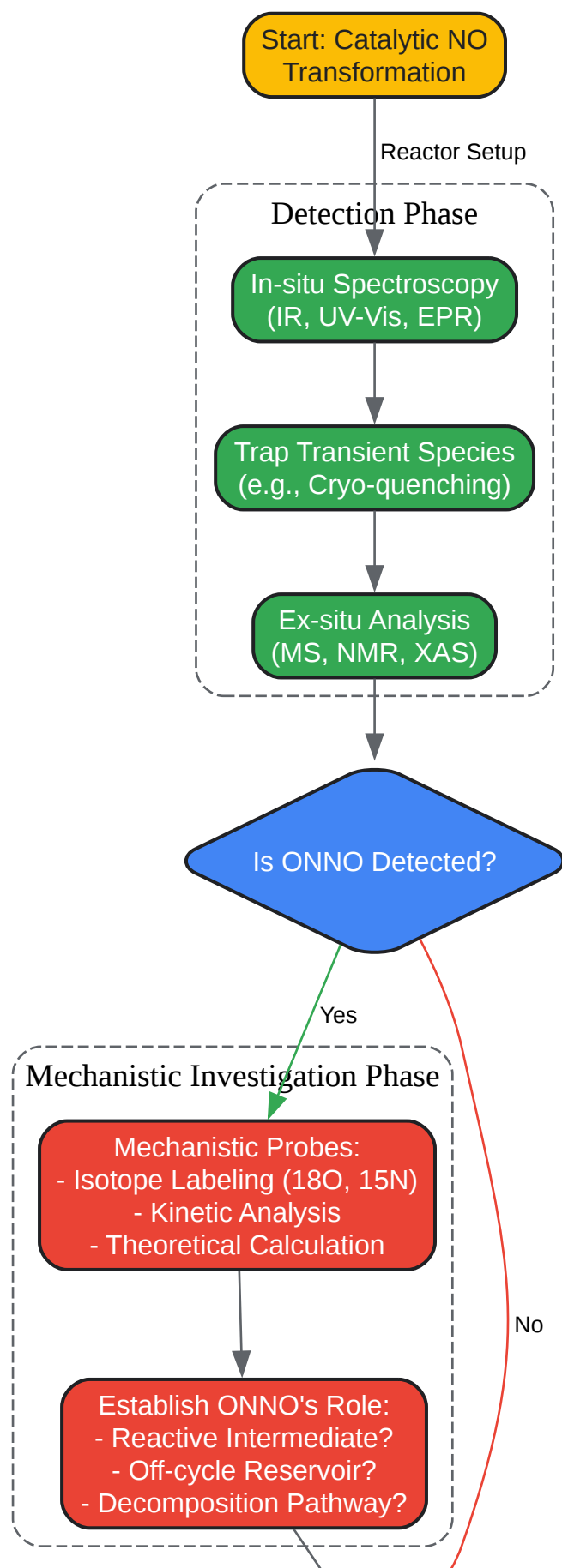
Although direct studies on ONNO catalysis are limited, current research points to its potential relevance in nitrogen oxide (NO(x)) conversion chemistry.

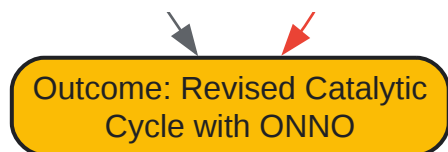
- **Potential Role in Denitrification:** A study on a nickel pincer complex demonstrated a complete stepwise reduction of nitrate (NO₃⁻) to dinitrogen gas (N₂) [2]. In this process, nitric oxide (NO) was a key intermediate, and its disproportionation could form nitrous oxide (N₂O) and nitrogen dioxide (NO₂). As the nitric oxide dimer, ONNO could be a plausible transient species in such reaction pathways [2].
- **Connection to Energetic Materials:** Research into energetic N-oxides highlights the common strategy of introducing N-oxide functional groups into nitrogen-rich azine skeletons (like tetrazines) to improve oxygen balance and performance [3]. While not directly mentioning ONNO, this field explores the chemistry of stable N-O bonds within energetic molecules.

Proposed Experimental Workflow for ONNO Investigation

Based on the available information, the following conceptual workflow outlines a potential approach to experimentally probe the formation and role of ONNO in catalytic cycles, particularly those involving NO.

The diagram below illustrates a proposed experimental workflow to detect and understand the role of **dioxohydrazine** in catalysis.





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Workflow Interpretation and Methodologies

This workflow provides a structured approach to investigate ONNO. Here are detailed methodologies for the key phases:

- **Detection Phase**

- **In-situ Spectroscopy:** Monitor the catalytic reaction in real-time. **FT-IR Spectroscopy** is particularly suitable for identifying the N=O and N-N stretches characteristic of ONNO. Use a reaction cell with IR-transparent windows (e.g., CaF₂) and collect spectra continuously. **UV-Vis Spectroscopy** can track the appearance and disappearance of chromophores associated with NO species and potential dimers [2].
- **Trap Transient Species:** If a suspected intermediate is detected, employ **cryogenic quenching**. Rapidly freeze the reaction mixture (e.g., in a liquid N₂-cooled trap) to potentially stabilize short-lived species like ONNO for further analysis.
- **Ex-situ Analysis:** Analyze quenched samples or spent catalysts. **Mass Spectrometry (MS)**, especially high-resolution MS, can search for the specific mass-to-charge ratio of ONNO ($m/z \approx 60$) and its isotopically labeled analogues.

- **Mechanistic Investigation Phase**

- **Isotope Labeling:** Use ¹⁵N-labeled nitric oxide (¹⁵NO) or ¹⁸O-labeled water/support surfaces. The formation of ¹⁵N₂¹⁸O or ¹⁵N-¹⁵N-O (detected by MS) or characteristic shifts in IR and NMR spectra can confirm reaction pathways and oxygen atom sources [2].
- **Theoretical Calculations:** Perform density functional theory (DFT) calculations to determine the feasibility of ONNO formation and decomposition pathways on your catalyst model. Calculate its vibrational frequencies to compare with experimental IR data and reaction energies to assess thermodynamic favorability [1].

Guidance for Further Research

Given the limited direct information, progressing your research on this topic will likely require a multi-faceted approach:

- **Explore Broader Literature:** Focus your search on the broader contexts of **nitric oxide dimerization** and **NO(_x) disproportionation chemistry** in both homogeneous and heterogeneous catalysis.
- **Leverage Theoretical Chemistry:** Computational studies are a powerful tool to model how ONNO might interact with catalyst surfaces and its energy landscape in various reaction sequences.
- **Investigate Analogous Systems:** The catalytic system described in [2], which uses a nickel pincer complex to fully denitrify nitrate, serves as an excellent model for the type of chemistry where ONNO could be a key intermediate.

I hope this structured overview provides a solid foundation for your investigations into the fascinating chemistry of **dioxohydrazine**.

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References

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